5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one
Description
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one is a complex organic compound that features a benzodioxole moiety linked to a thiazolone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(dimethylamino)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-15(2)13-14-12(16)11(19-13)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,7H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHKHXZSUJGOQR-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The most widely reported method for synthesizing 5-arylidene-1,3-thiazol-4-ones involves a Knoevenagel condensation between a rhodanine derivative (2-thioxo-1,3-thiazolidin-4-one) and an aromatic aldehyde. For the target compound, the aldehyde precursor is 1,3-benzodioxole-5-carbaldehyde (piperonal). The reaction proceeds via base-catalyzed deprotonation of the active methylene group in rhodanine, followed by nucleophilic attack on the aldehyde carbonyl, resulting in the formation of the exocyclic double bond.
Mechanistic Details :
- Base Activation : In ethanol or dioxane, a base such as piperidine or sodium acetate abstracts the acidic α-hydrogen from rhodanine, generating a resonance-stabilized enolate.
- Aldol-Like Condensation : The enolate attacks the carbonyl carbon of piperonal, forming a β-hydroxy intermediate that dehydrates to yield the 5-arylidene product.
- Stereochemical Control : The (E)-configuration of the double bond is favored due to steric hindrance between the 1,3-benzodioxol group and the thiazole ring, as well as conjugation stabilization.
Example Protocol :
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool to accelerate the Knoevenagel condensation. Studies on analogous compounds demonstrate that microwave reactors (e.g., Monowave® 300) reduce reaction times from hours to minutes while improving yields.
Optimized Parameters :
- Temperature : 80–100°C.
- Power : 80–150 W.
- Time : 20–60 minutes.
- Solvent : Ethanol or solvent-free conditions.
Advantages :
Substitution of the Thioxo Group
The conversion of the 2-thioxo group in 5-arylidene rhodanine derivatives to a 2-dimethylamino moiety is achieved via a sulfur-nitrogen displacement reaction. This step typically employs dimethylamine or a dimethylamine precursor under nucleophilic conditions.
Protocol :
- Activation : Treat 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-thioxo-1,3-thiazolidin-4-one with methyl iodide or ethyl iodide in dimethylformamide (DMF) to generate a reactive thioether intermediate.
- Amination : React the intermediate with excess dimethylamine (40% aqueous solution) at 60–80°C for 4–6 hours.
- Isolation : Acidify the reaction mixture to precipitate the product, followed by recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency:
Stereochemical Control
The (E)-configuration is thermodynamically favored, but prolonged heating or high temperatures may lead to isomerization. Microwave-assisted reactions exhibit superior stereochemical outcomes compared to conventional heating.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystallographic data for the target compound is available, analogous 5-arylidene thiazolones exhibit planar thiazole rings and dihedral angles of 5–10° between the arylidene and thiazole moieties.
Applications and Biological Activity
Although specific studies on 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one are limited, structurally related compounds demonstrate antifungal activity against Cryptococcus neoformans and dermatophytes. For example, the analog 5-(4-chlorobenzylidene)-2-dimethylamino-1,3-thiazol-4-one exhibits MIC values of 2–16 µg/mL against clinical isolates of C. neoformans.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced analogs with hydrogenated thiazolone rings.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: Compounds with similar benzodioxole moieties.
Thiazolone derivatives: Compounds with similar thiazolone structures.
Uniqueness
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one is unique due to its combination of benzodioxole and thiazolone moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 287.36 g/mol. Its structure features a thiazole ring substituted with a dimethylamino group and a benzodioxole moiety, which is known for enhancing biological activity.
Anticancer Activity
Thiazole derivatives have been reported to exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have demonstrated anti-proliferative effects by inhibiting enzymes involved in nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH) . The compound has been shown to selectively block IMPDH activity in various cancer cell lines, leading to apoptosis in malignant cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | HL-60 | 5.6 | IMPDH inhibition |
| Thiazole B | MCF-7 | 8.2 | Apoptosis induction |
| Target Compound | A549 | 6.0 | Cell cycle arrest |
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives, including our compound, as α-amylase inhibitors , which are crucial for managing diabetes by controlling carbohydrate metabolism. The compound exhibited an IC50 value of 15.26 µM , indicating its effectiveness in inhibiting α-amylase activity .
Table 2: Inhibitory Activity Against α-Amylase
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as IMPDH and α-amylase, disrupting critical metabolic pathways.
- DNA Interaction : Thiazole derivatives often act as groove binders and intercalators, affecting DNA replication and transcription processes.
- Induction of Apoptosis : By blocking specific enzymatic pathways, the compound can trigger programmed cell death in cancer cells.
Case Studies
A study conducted by Liu et al. (2023) demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines through targeted enzyme inhibition . Another study focused on the synthesis and evaluation of novel benzodioxole compounds showed promising results against α-amylase with significant inhibitory effects .
Q & A
Q. What are the recommended synthetic strategies for this compound?
The synthesis typically involves a multi-step process starting with the formation of the thiazole core. Key steps include:
- Condensation reactions under basic conditions (e.g., NaOH/KCO in ethanol or methanol) to introduce the benzodioxole and dimethylamino groups .
- Purification via column chromatography or recrystallization to isolate the E-isomer .
- Use of anhydrous solvents and inert atmospheres to prevent oxidation of sensitive functional groups .
Q. How is the compound’s structural integrity confirmed?
Analytical methods include:
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC to assess purity (>95% required for biological assays) .
Q. What in vitro models are used for initial biological screening?
Common approaches:
- Enzyme inhibition assays (e.g., kinase or protease activity) to identify target interactions .
- MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Dose-response studies to calculate IC values .
Q. What are stability considerations for storage?
- Store at -20°C under inert gas (argon/nitrogen) to prevent degradation .
- Use amber vials to avoid light-induced isomerization of the exocyclic double bond .
Q. How are SAR studies designed for this scaffold?
- Modify substituents on the benzodioxole (e.g., methoxy vs. ethoxy) and thiazole rings (e.g., dimethylamino vs. alkylamino) .
- Compare bioactivity across analogs using standardized assays to establish structure-activity trends .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
Key parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Piperidine enhances condensation efficiency in Knoevenagel reactions .
- Temperature control : Reflux (70–80°C) accelerates ring closure but requires monitoring to avoid side products .
Table 1 : Optimization Parameters
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol → DMF | +15–20% |
| Catalyst | Piperidine (10 mol%) | +25% |
| Reaction Time | 24 hrs → 18 hrs | +10% |
Q. How to resolve contradictions in reported biological activities?
- Cross-validation : Compare enzymatic (e.g., IC) vs. cellular (e.g., proliferation) assays .
- Purity checks : Use elemental analysis to rule out batch-to-batch variability .
- Orthogonal assays : Validate anti-inflammatory activity via COX-2 inhibition and TNF-α suppression .
Q. What mechanistic studies elucidate its enzyme inhibition?
- Kinetic assays : Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- X-ray crystallography : Resolve binding modes with target enzymes (e.g., kinase active sites) .
- Molecular docking : Predict interactions using software like AutoDock Vina .
Q. How to evaluate stereochemical impact on bioactivity?
Q. How to characterize degradation products under stress conditions?
- Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions .
- LC-MS/MS : Identify degradation byproducts (e.g., oxidation of benzodioxole to quinone) .
Q. What advanced models validate target engagement in cells?
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets .
- CRISPR knockouts : Ablate putative targets (e.g., kinases) to assess dependency .
Methodological Notes
- Critical references : Prioritize peer-reviewed studies on synthesis (), SAR (), and mechanistic analysis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
